molecular formula C12H26O3S B075577 1-Dodecanesulfonic acid CAS No. 1510-16-3

1-Dodecanesulfonic acid

Cat. No. B075577
CAS RN: 1510-16-3
M. Wt: 250.4 g/mol
InChI Key: LDMOEFOXLIZJOW-UHFFFAOYSA-N
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Patent
US05663201

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:13]([OH:16])(=[O:15])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:17][C:18]([N:20]([OH:55])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26][C:27]([CH2:29][CH2:30][C:31]([N:33]([OH:54])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][NH:39][C:40]([CH2:42][CH2:43][C:44]([N:46]([OH:53])[CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][NH2:52])=[O:45])=[O:41])=[O:32])=[O:28])=[O:19]>>[CH2:1]([S:13]([O-:16])(=[O:14])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:17][C:18]([N:20]([OH:55])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26][C:27]([CH2:29][CH2:30][C:31]([N:33]([OH:54])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][NH:39][C:40]([CH2:42][CH2:43][C:44]([N:46]([OH:53])[CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][NH2:52])=[O:45])=[O:41])=[O:32])=[O:28])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05663201

Procedure details

Following a procedure analogous to that of Example 1, dodecane-1-sulphonic acid and desferrioxamine-B are reacted to give the dodecane-1-sulphonate salt of desferrioxamine-B, Mp 151° C. C37H74O11N6S Calcd C: 54.79%, H: 9.20%, N: 10.36%, S: 3.95%; Found C: 54.74%, H: 9.15%, N: 10.21%, S: 4.07%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:13]([OH:16])(=[O:15])=[O:14])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:17][C:18]([N:20]([OH:55])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26][C:27]([CH2:29][CH2:30][C:31]([N:33]([OH:54])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][NH:39][C:40]([CH2:42][CH2:43][C:44]([N:46]([OH:53])[CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][NH2:52])=[O:45])=[O:41])=[O:32])=[O:28])=[O:19]>>[CH2:1]([S:13]([O-:16])(=[O:14])=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH3:17][C:18]([N:20]([OH:55])[CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][NH:26][C:27]([CH2:29][CH2:30][C:31]([N:33]([OH:54])[CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][NH:39][C:40]([CH2:42][CH2:43][C:44]([N:46]([OH:53])[CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][NH2:52])=[O:45])=[O:41])=[O:32])=[O:28])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)S(=O)(=O)[O-]
Name
Type
product
Smiles
CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.